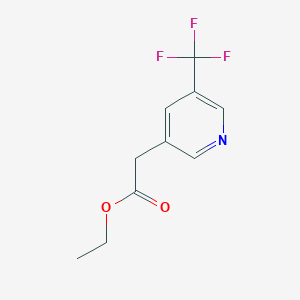
3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate is an organic compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethyl acetate moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with diethyl malonate in the presence of cesium carbonate and a palladium catalyst. The reaction is carried out in 1,2-dimethoxyethane under an inert atmosphere and microwave irradiation at 150°C for one hour. The product is then purified by flash chromatography .
Industrial Production Methods
Industrial production of ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate is used in several scientific research fields:
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile: Similar structure but with a chloro group instead of an ethyl acetate moiety.
3-bromo-5-(trifluoromethyl)pyridine: A precursor in the synthesis of ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate.
Uniqueness
Ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate is unique due to its combination of the trifluoromethyl group and the ethyl acetate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical functionalities .
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)4-7-3-8(6-14-5-7)10(11,12)13/h3,5-6H,2,4H2,1H3 |
InChI Key |
PBYXQXWYTSUWNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















